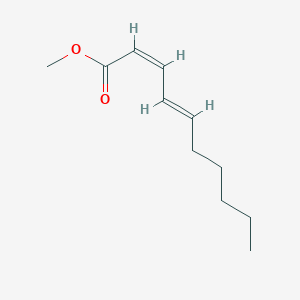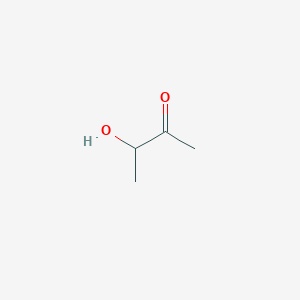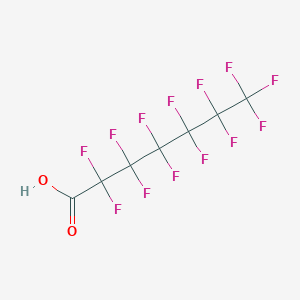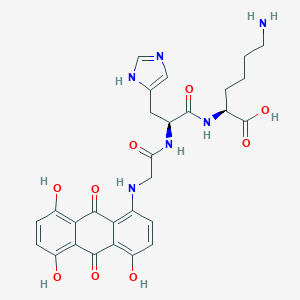
Dhq-ghk
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dhq-ghk is a synthetic peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a peptide composed of the amino acids Asp-His-Gly and Lys, and it is believed to have anti-inflammatory, antioxidant, and anti-aging properties. In
Mécanisme D'action
The exact mechanism of action of Dhq-ghk is not fully understood, but it is believed to work by modulating the activity of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in antioxidant defense.
Effets Biochimiques Et Physiologiques
Dhq-ghk has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to increase the production of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. It has also been shown to increase collagen synthesis and improve skin elasticity, potentially making it useful in the development of cosmetic products.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Dhq-ghk in lab experiments is that it is relatively easy to synthesize using SPPS techniques. It is also relatively stable and can be stored for extended periods of time. However, one limitation is that it can be expensive to synthesize in large quantities, which could limit its use in certain experiments.
Orientations Futures
There are numerous future directions for research on Dhq-ghk. One area of interest is its potential as a treatment for arthritis and other inflammatory conditions. Another area of interest is its potential as an anti-aging agent, particularly in the development of cosmetic products. Additionally, there is interest in exploring the potential of Dhq-ghk as a treatment for cardiovascular disease and other conditions. Further research is needed to fully understand the mechanism of action of Dhq-ghk and to explore its potential therapeutic applications.
In conclusion, Dhq-ghk is a synthetic peptide with potential therapeutic applications due to its anti-inflammatory, antioxidant, and anti-aging properties. It is synthesized using SPPS techniques and has been the subject of numerous scientific studies. While its exact mechanism of action is not fully understood, it is believed to work by modulating the activity of certain enzymes and signaling pathways in the body. Further research is needed to fully explore the potential of Dhq-ghk as a therapeutic agent.
Méthodes De Synthèse
Dhq-ghk is synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the use of a resin-bound amino acid as a starting material, which is then coupled with other amino acids to form a peptide chain. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Dhq-ghk has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory and antioxidant properties, which could make it a useful treatment for a variety of conditions, including arthritis and cardiovascular disease. It has also been shown to have anti-aging effects, potentially making it useful in the development of cosmetic products.
Propriétés
Numéro CAS |
132391-61-8 |
|---|---|
Nom du produit |
Dhq-ghk |
Formule moléculaire |
C28H30N6O9 |
Poids moléculaire |
594.6 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[2-[(4,5,8-trihydroxy-9,10-dioxoanthracen-1-yl)amino]acetyl]amino]propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C28H30N6O9/c29-8-2-1-3-15(28(42)43)34-27(41)16(9-13-10-30-12-32-13)33-20(38)11-31-14-4-5-17(35)22-21(14)25(39)23-18(36)6-7-19(37)24(23)26(22)40/h4-7,10,12,15-16,31,35-37H,1-3,8-9,11,29H2,(H,30,32)(H,33,38)(H,34,41)(H,42,43)/t15-,16-/m0/s1 |
Clé InChI |
ODOWVYLQAQARPO-HOTGVXAUSA-N |
SMILES isomérique |
C1=CC(=C2C(=C1NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCCCN)C(=O)O)C(=O)C4=C(C=CC(=C4C2=O)O)O)O |
SMILES |
C1=CC(=C2C(=C1NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CCCCN)C(=O)O)C(=O)C4=C(C=CC(=C4C2=O)O)O)O |
SMILES canonique |
C1=CC(=C2C(=C1NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CCCCN)C(=O)O)C(=O)C4=C(C=CC(=C4C2=O)O)O)O |
Séquence |
GHK |
Synonymes |
4-(glycyl-histidyl-lysine)-1,5,8-trihydroxyanthraquinone DHQ-GHK |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



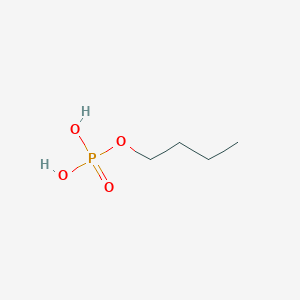
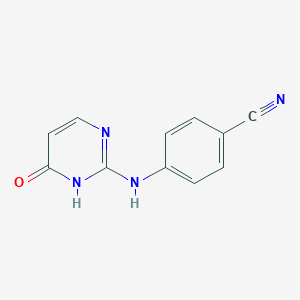
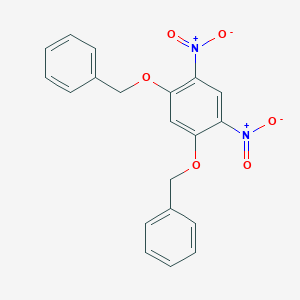
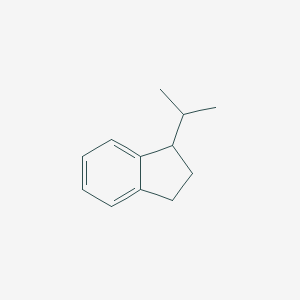
![2(1H)-Quinolinone, 7-[4-[4-(3-chlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-](/img/structure/B143581.png)
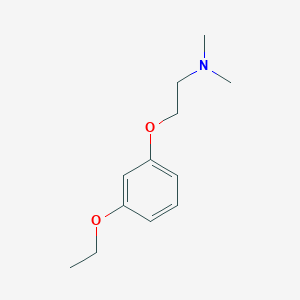
![Diethyl 2-[1-(oxan-2-yloxy)propan-2-ylidene]propanedioate](/img/structure/B143588.png)

